1-(2-Amino-benzothiazol-6-yl)-2-ethyl-isothiourea
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Overview
Description
1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea typically involves the reaction of 2-amino-benzothiazole with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and scalability, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit nitric oxide synthase (NOS), leading to reduced production of nitric oxide, which plays a role in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-benzothiazole
- 6-amino-benzothiazole
- 2-ethyl-benzothiazole
Uniqueness
1-(2-amino-benzothiazol-6-yl)-2-ethyl-isothiourea is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4S2 |
---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
ethyl N'-(2-amino-1,3-benzothiazol-6-yl)carbamimidothioate |
InChI |
InChI=1S/C10H12N4S2/c1-2-15-9(11)13-6-3-4-7-8(5-6)16-10(12)14-7/h3-5H,2H2,1H3,(H2,11,13)(H2,12,14) |
InChI Key |
ROUITZBECQQTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC1=CC2=C(C=C1)N=C(S2)N)N |
Origin of Product |
United States |
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